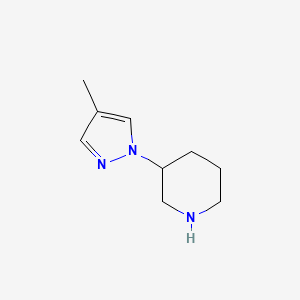
3-(4-methyl-1H-pyrazol-1-yl)piperidine
Overview
Description
“3-(4-methyl-1H-pyrazol-1-yl)piperidine” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(4-methyl-1H-pyrazol-1-yl)piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, attached to a pyrazole ring via a single bond . The pyrazole ring is substituted at the 4-position with a methyl group .Scientific Research Applications
Structural Analysis and Synthesis Techniques
The compound has been involved in studies focusing on structural analysis and synthesis techniques. For example, its structural characteristics such as the dihedral angle between the pyrazole and piperidine rings have been analyzed to understand its spatial configuration, which is crucial for its interaction with biological targets (D. Richter et al., 2009).
Antibacterial and Antifungal Properties
Research has highlighted the antibacterial and antifungal properties of compounds structurally related to 3-(4-methyl-1H-pyrazol-1-yl)piperidine. These compounds have shown promising activity against a range of pathogenic bacteria and fungi, positioning them as potential candidates for the development of new antimicrobial agents (Piyush N. Kalaria et al., 2014).
Metabolic Studies
Metabolic studies have been conducted to understand how compounds containing the 3-(4-methyl-1H-pyrazol-1-yl)piperidine structure are metabolized in the body. This is crucial for drug development as it helps predict the behavior of these compounds in biological systems, their potential metabolites, and their overall bioactivity (Qiang Zhang et al., 2005).
Future Directions
The future directions for research on “3-(4-methyl-1H-pyrazol-1-yl)piperidine” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Pyrazole derivatives, due to their wide range of biological activities, are of significant interest in the development of new therapeutic agents .
properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-5-11-12(7-8)9-3-2-4-10-6-9/h5,7,9-10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDVJOKDANNSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1H-pyrazol-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




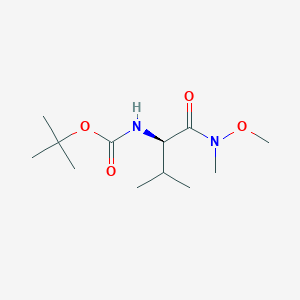

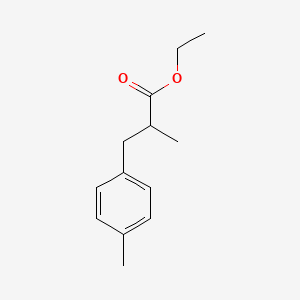
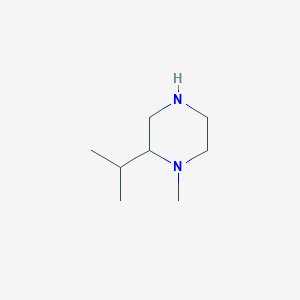
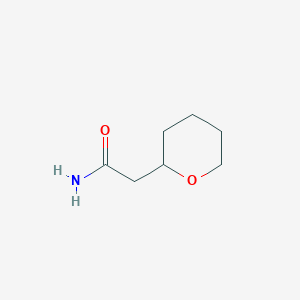
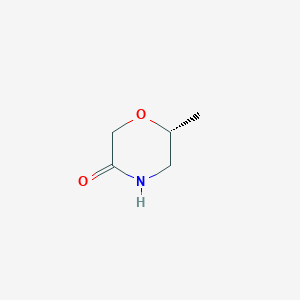
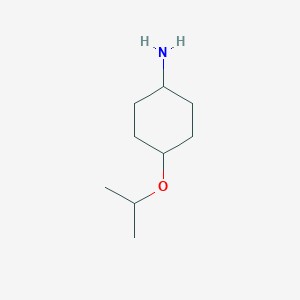
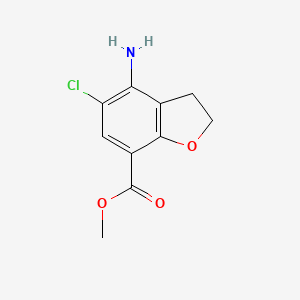
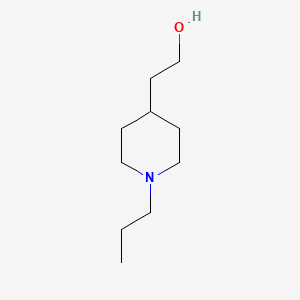

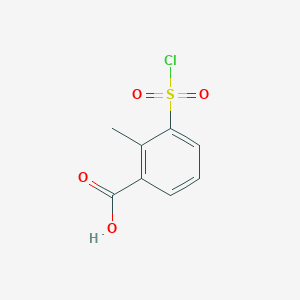
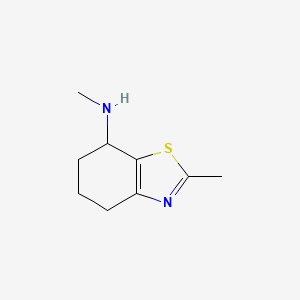
![2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide](/img/structure/B1422859.png)